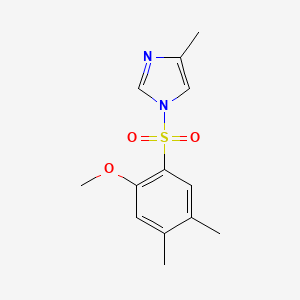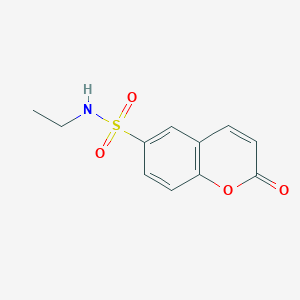![molecular formula C15H13F3N6O B6419501 N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide CAS No. 946359-74-6](/img/structure/B6419501.png)
N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-{[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide” is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The high-resolution crystal structure of human dihydroorotate dehydrogenase bound with a similar compound has been studied . The compound binds to Plasmodium and mammalian dihydroorotate dehydrogenases in overlapping but distinct binding sites . Key hydrogen-bond and stacking interactions underlying strong binding to PfDHODH are absent in the mammalian enzymes .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the synthesis and pharmacological activities of triazole derivatives, leading to commercially available drugs like fluconazole and voriconazole .
- The compound’s unique structure, with a trifluoromethyl-substituted triazolopyrimidine scaffold, could enhance its antifungal activity .
Antibacterial Activity
Antifungal Properties
Antioxidant Potential
Wirkmechanismus
Target of Action
The primary target of the compound N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide is Dihydroorotate dehydrogenase (quinone), mitochondrial . This enzyme plays a crucial role in the de novo biosynthesis of pyrimidines in humans .
Mode of Action
The compound interacts with its target, Dihydroorotate dehydrogenase, by binding to its active site .
Biochemical Pathways
The compound’s interaction with Dihydroorotate dehydrogenase affects the pyrimidine biosynthesis pathway . This pathway is responsible for the production of pyrimidines, which are essential components of nucleic acids .
Result of Action
Given its target, it can be hypothesized that the compound may affect the synthesis of pyrimidines and, consequently, nucleic acid synthesis .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s action .
Zukünftige Richtungen
The search for new drugs is important, especially in the context of diseases like malaria . The design and synthesis of new 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives based on bioisosteric replacement of functional groups on the anti-malarial compounds mefloquine and amodiaquine could be a promising future direction . This approach enabled the investigation of the impact of ring bioisosteric replacement, a CF3 group substituted at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, and a range of amines as substituents at the 7-position of the heterocyclic ring on in vitro activity against Plasmodium falciparum .
Eigenschaften
IUPAC Name |
N-[4-[[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N6O/c1-8-7-12(21-11-5-3-10(4-6-11)20-9(2)25)24-14(19-8)22-13(23-24)15(16,17)18/h3-7,21H,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFYNQMPXRJESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6419427.png)
![3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419428.png)
![1-[(2-chlorophenyl)methyl]-3-methyl-7-(propan-2-yl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419429.png)
![7-(2-methoxyethyl)-3-methyl-1-[(2-methylphenyl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419431.png)
![4-[2-(naphthalen-2-yl)acetyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B6419433.png)
![1-[5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B6419448.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one](/img/structure/B6419463.png)
![7-tert-butyl-1-methyl-3-nonyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6419466.png)
![4-[4-(benzyloxy)phenyl]-6-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419472.png)
![2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6419477.png)
![ethyl 2-[4-(diethylsulfamoyl)benzamido]-1,3-thiazole-4-carboxylate](/img/structure/B6419499.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-3,4-difluorobenzamide](/img/structure/B6419508.png)
